molecular formula C14H21NO5 B2920356 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate CAS No. 1369496-58-1

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate

Cat. No.: B2920356
CAS No.: 1369496-58-1
M. Wt: 283.324
InChI Key: MLQGVKOJXVIEKS-UHFFFAOYSA-N
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Description

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituents: Halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyrrole Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Structurally related compounds with a fused benzene and pyrrole ring system.

    Pyrrole Derivatives: Compounds containing the pyrrole ring with various functional groups.

Uniqueness

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate is unique due to its specific substituents and the resulting chemical properties

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-5-10(16)11(9(8)7-15)12(17)19-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQGVKOJXVIEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C(C2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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